molecular formula C18H18N4O3 B10991866 Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate

Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate

Cat. No.: B10991866
M. Wt: 338.4 g/mol
InChI Key: PTBBJQMABWHWDF-UHFFFAOYSA-N
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Description

Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a complex organic compound that features a triazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate typically involves multiple steps. One common method includes the formation of the triazolo-pyridine core followed by the attachment of the butanoyl and benzoate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The triazolo-pyridine moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to interact with DNA and enzymes makes it a valuable compound for research and development .

Biological Activity

Methyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological activities. The structure can be represented as follows:

\text{Methyl 4 4 1 2 4 triazolo 4 3 a pyridin 3 yl butanoyl amino}benzoate}

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate activity against various bacterial and fungal strains. In particular:

  • Study Findings : A study published in 2024 demonstrated that synthesized triazolo compounds exhibited moderate antimicrobial efficacy against bacterial and fungal strains when compared to standard antibiotics like Streptomycin and Nystatin .
Compound TypeActivity LevelComparison Standard
Triazolo DerivativesModerateStreptomycin, Nystatin

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that triazole derivatives can act as antagonists to specific inflammatory mediators.

  • Case Study : In an ex vivo study on human whole blood assays, a related compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction. This suggests a strong anti-inflammatory effect that could be leveraged in therapeutic applications .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.
  • Receptor Antagonism : The compound may act as an antagonist at specific receptor sites involved in pain and inflammation pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Although specific data on this compound is limited, related compounds have shown favorable profiles in terms of absorption and distribution.

Toxicity Profile

Preliminary safety assessments indicate that triazole derivatives can exhibit toxicity at high concentrations. Standard safety protocols should be followed when handling these compounds.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]benzoate

InChI

InChI=1S/C18H18N4O3/c1-25-18(24)13-8-10-14(11-9-13)19-17(23)7-4-6-16-21-20-15-5-2-3-12-22(15)16/h2-3,5,8-12H,4,6-7H2,1H3,(H,19,23)

InChI Key

PTBBJQMABWHWDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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